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Executive Summary
Aflatoxin G1 (AFG1) is a potent hepatocarcinogenic mycotoxin produced by Aspergillus

parasiticus. In high-precision quantitative analysis, particularly Liquid Chromatography-Tandem

Mass Spectrometry (LC-MS/MS), matrix effects can severely compromise data integrity. 13C-

labeled Aflatoxin G1 (U-[13C17]-AFG1) serves as the "gold standard" internal standard. By

replacing all 17 carbon atoms with the stable 13C isotope, this analog retains the exact

physicochemical behavior of the native toxin—ensuring identical extraction recovery and

chromatographic retention—while providing a distinct mass spectral signature for absolute

quantification.

Chemical Identity & Isotopic Enrichment[1]
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The utility of 13C-AFG1 relies on its uniform labeling.[1][2] Unlike deuterated standards, which

can suffer from deuterium-hydrogen exchange or slight retention time shifts (the "isotope

effect"), uniformly labeled 13C standards are chemically robust and co-elute perfectly with the

analyte.

Comparative Chemical Data
Property Native Aflatoxin G1 13C-Labeled Aflatoxin G1

IUPAC Name

(7aR,10aS)-5-methoxy-

3,4,7a,10a-tetrahydro-1H,12H-

furo[3',2':4,5]furo[2,3-

h]pyrano[3,4-c]chromene-1,12-

dione

Uniformly labeled [13C17]-

Aflatoxin G1

Molecular Formula C₁₇H₁₂O₇ ¹³C₁₇H₁₂O₇

Molar Mass (Approx) 328.27 g/mol 345.11 g/mol

Monoisotopic Mass 328.0583 Da 345.1153 Da

Mass Shift — +17.057 Da

Isotopic Purity
Natural Abundance (1.1%

13C)
>99% 13C atom %

CAS Number 1165-39-5 1217444-07-9 (Ref)

Technical Insight: The +17 Da mass shift is sufficient to prevent "crosstalk" between the native

analyte and the internal standard in the mass spectrometer, even at high concentrations.

Physicochemical Properties[2][4][5][6][7][8][9]
Understanding the solubility and stability of 13C-AFG1 is critical for preparing accurate stock

solutions. Improper handling can lead to degradation, resulting in expensive standard loss and
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erroneous quantification.

Solubility Profile
Aflatoxin G1 is a highly oxygenated, heterocyclic compound.[3]

Soluble in: Methanol, Acetonitrile, Chloroform, Acetone.

Slightly Soluble in: Water (Polarity allows for reversed-phase LC, but pure aqueous stability

is poor).

Insoluble in: Non-polar hydrocarbons (Hexane, Pentane).

Stability & Degradation Factors
Photostability: Highly sensitive to UV and visible light. Solutions must be stored in amber

silanized glass vials.

pH Sensitivity: The lactone ring is susceptible to alkaline hydrolysis (saponification). Maintain

pH < 7.0. Acidic conditions are generally stable, but strong acids can induce catalytic

hydration.

Thermal Stability: Stable at standard LC column temperatures (25–40°C). Stock solutions in

acetonitrile are stable for >12 months at -20°C.

Fluorescence
Like the native toxin, 13C-AFG1 exhibits strong natural fluorescence, a property derived from

its coumarin core.

Excitation: ~360 nm

Emission: ~440 nm (Green region, hence "G" series)

Note: While fluorescence is useful for HPLC-FLD, 13C-labeling is specifically designed for

MS detection.
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Mass Spectrometric Characterization (LC-MS/MS)[2]
[5][6][9][10]
This is the core application of 13C-AFG1. The standard is detected using Multiple Reaction

Monitoring (MRM) in positive Electrospray Ionization (ESI+) mode.

Fragmentation Pathway
The fragmentation of Aflatoxin G1 typically involves the loss of carbon monoxide (CO) and

other small neutral molecules from the lactone and difuran rings. Because the internal standard

is uniformly labeled, the fragment ions also exhibit mass shifts corresponding to the number of

carbon atoms retained in the fragment.

Validated MRM Transitions
Analyte

Precursor Ion
(m/z)

Product Ion 1
(Quantifier)

Product Ion 2
(Qualifier)

Collision
Energy (eV)

Native AFG1 329.1 [M+H]⁺ 243.1 311.1 / 283.1 25 - 35

13C-AFG1 346.1 [M+H]⁺ 257.1 299.1 25 - 35

Mechanistic Explanation of Shift:

Precursor: 329 + 17 carbons = 346.

Quantifier Fragment (243 -> 257): The transition 329 -> 243 represents a loss of 86 Da (likely

C₄H₆O₂). The remaining fragment retains 13 carbon atoms (17 - 4 = 13). Therefore, the

mass shift for the fragment is +13 Da. (243 + 13 = 256; theoretical/experimental values often

centered at 257.1 due to H/mass defect).

Qualifier Fragment (311 -> ?): Loss of water (18 Da). Since water contains no carbon, the

shift remains +17 Da (311 + 17 = 328). Note: Experimental optimization is required per

instrument.

Analytical Workflow: Isotope Dilution Mass
Spectrometry (IDMS)
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The following workflow ensures that matrix effects (ion suppression/enhancement) are

mathematically cancelled out.

Experimental Protocol: Standard Preparation
Stock Solution: Purchase 13C-AFG1 as a certified solution (e.g., 0.5 µg/mL in Acetonitrile).

Store at -20°C.

Working Solution: Dilute stock with 50% Acetonitrile/Water to approx. 10–100 ng/mL. Do not

use pure water to prevent precipitation/adsorption to glass.

Spiking: Add a fixed volume of Working Solution to the sample before extraction (for recovery

correction) or before injection (for matrix effect correction). Pre-extraction spiking is

recommended for maximum accuracy.

Workflow Diagram
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Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow. The 13C-standard is added

early to normalize all subsequent analytical variances.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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